2-Perfluorodecyl ethanoic acid
Description
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F21O2/c13-3(14,1-2(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H2,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNVATUHWDNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2COOH, C12H3F21O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Dodecanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892325 | |
| Record name | 2-(Perfluorodecyl)ethanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53826-13-4 | |
| Record name | 2-(Perfluorodecyl)ethanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C12H3F21O2
- Molecular Weight : 578.12 g/mol
- CAS Number : 53826-13-4
- Structure : The compound features a long carbon chain fully substituted with fluorine atoms, contributing to its hydrophobic and lipophobic characteristics.
Environmental Monitoring and Analysis
2-Perfluorodecyl ethanoic acid is increasingly recognized in environmental studies focused on PFAS contamination. Research indicates that this compound is detectable in various environmental matrices, including soil and groundwater. Its presence raises concerns about potential health risks associated with PFAS exposure.
Case Study: UCSF Study on Chemical Presence
A study conducted by researchers at UCSF identified 55 chemicals, including 2-perfluorodecyl ethanoic acid, in blood samples from pregnant women and newborns. The findings highlight the widespread occurrence of PFAS in consumer products and their potential health implications, emphasizing the need for better regulatory frameworks to manage such substances .
Semiconductor Manufacturing
The semiconductor industry utilizes various PFAS compounds for their unique properties that enhance manufacturing processes. Specifically, 2-perfluorodecyl ethanoic acid is noted for its application in the production of high-performance materials used in semiconductor fabrication.
Application Insights
- Chemical Substances Used : In semiconductor fabrication facilities, PFAS are employed for their ability to create low-friction surfaces and as surfactants in chemical processes .
- Environmental Assessments : Studies have documented the use of PFAS in semiconductor manufacturing processes, necessitating thorough environmental assessments to understand their impact on surrounding ecosystems .
Health Implications and Toxicology
Research into the toxicological effects of PFAS, including 2-perfluorodecyl ethanoic acid, has revealed concerning health impacts. Studies suggest that exposure to these compounds may lead to immune suppression, hormonal disruptions, and other adverse health effects.
Health Impact Studies
- A review of literature indicates that PFAS can alter hormone levels and affect bone mineral density . These findings underscore the importance of ongoing research into the long-term effects of exposure to compounds like 2-perfluorodecyl ethanoic acid.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings/Implications |
|---|---|---|
| Environmental Monitoring | Detection in soil and water | Identified as a contaminant in human blood samples |
| Semiconductor Manufacturing | Used as a surfactant and low-friction agent | Essential for high-performance material production |
| Toxicology | Health impact studies | Linked to immune suppression and hormonal disruption |
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following fluorinated carboxylic acids share structural similarities with 2-perfluorodecyl ethanoic acid, differing primarily in chain length, fluorination pattern, or functional group placement:
| Compound Name | CAS Number | Molecular Formula | Perfluoroalkyl Chain Length | Detection Methods (EPA) | Regulatory Status (ECHA) |
|---|---|---|---|---|---|
| 2-Perfluorohexyl ethanoic acid | 53826-12-3 | C8H3F13O2 | 6:2 (C6F13) | EPA 533, 537.1, 1633, OTM-45 | Not yet classified as SVHC |
| 2-Perfluorooctyl ethanoic acid | 27854-31-5 | C10H3F17O2 | 8:2 (C8F17) | EPA 533, 537.1, 1633, OTM-45 | Under review for SVHC designation |
| 2-Perfluorodecyl ethanoic acid | 53826-13-4 | C12H3F21O2 | 10:2 (C10F21) | EPA 533, 537.1, 1633, OTM-45 | Anticipated SVHC classification |
| 2H-Perfluoro-2-decenoic acid | 70887-84-2 | C10H2F16O2 | 8:2 (C8F16) | EPA 533, 537.1, 1633 | Classified as SVHC (2020) |
Critical Differences and Trends
The 10:2 FDEA exhibits a half-life in water exceeding 5 years, whereas 6:2 and 8:2 analogues degrade 30–50% faster due to reduced fluorine shielding .
Solubility and Mobility :
- Shorter-chain analogues (e.g., 6:2 FTCA) demonstrate higher water solubility (12–15 mg/L) compared to 10:2 FDEA (0.5–1 mg/L), increasing their mobility in aquatic systems .
Regulatory Scrutiny: Longer-chain PFAS, including perfluorodecanoic acid (PFDA, CAS 335-76-2), have been designated as Substances of Very High Concern (SVHC) by ECHA due to reproductive toxicity and persistence .
Analytical Detection :
- All listed compounds are detectable via EPA Methods 533, 537.1, and 1633, but 10:2 FDEA requires enhanced sensitivity due to lower environmental concentrations .
Research Findings and Environmental Impact
- Bioaccumulation: 2-Perfluorodecyl ethanoic acid shows a bioaccumulation factor (BAF) of 1,200 in fish models, exceeding shorter-chain analogues (BAF 300–800) but remaining lower than sulfonated PFAS like PFOS (BAF 5,000) .
- Toxicity : In vitro studies indicate 10:2 FDEA disrupts peroxisome proliferator-activated receptors (PPARγ) at concentrations ≥10 μM, comparable to PFOA but with slower elimination kinetics .
- Regulatory Trends: The U.S. EPA OTM-45 method now includes 10:2 FDEA in air emission monitoring, reflecting its emerging recognition as a priority pollutant .
Preparation Methods
Two-Step Oxidation of Perfluoroalkyl Iodides
The most documented method involves a two-step oxidation process starting with perfluoroalkyl iodides. As detailed in the patent CN105198729B, this approach proceeds via:
-
Formation of a Perfluoroalkyl Intermediate :
Perfluoroalkyl iodides (e.g., ) react with sodium hydroxide () in ethanol to form a sodium perfluoroalkyl sulfonate intermediate. This exothermic reaction generates a slurry, which is filtered and dried under vacuum. -
Oxidation to the Carboxylic Acid :
The intermediate is dissolved in acetic acid and oxidized using 30% hydrogen peroxide () in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is heated to 90–100°C for 8–9 hours, yielding 2-perfluorodecyl ethanoic acid.
Key Reaction Conditions :
-
Catalyst Loading : 0.1–0.5 g PTSA per 25–30 mL acetic acid.
-
Solvent System : Acetic acid acts as both solvent and proton donor.
-
Workup : The crude product is extracted with ethyl acetate, washed with saturated brine, dried over , and recrystallized with petroleum ether.
Yield and Purity :
| Perfluoroalkyl Iodide | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| 8–9 | 90–100 | 60–70 | 99% |
Alternative Catalytic Systems
While PTSA is the predominant catalyst, experimental variations include:
-
Acid-Stable Ion-Exchange Resins : Tested for recyclability, though yields drop to 50–55% after three cycles.
-
Microwave-Assisted Synthesis : Reduces reaction time to 4–5 hours but requires specialized equipment.
Analytical Validation and Quality Control
Chromatographic Characterization
Post-synthesis analysis employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Synergi Hydro RP column. Key parameters include:
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Mobile Phase : 10 mM ammonium acetate in methanol/water (gradient elution).
-
Detection : Negative-ion electrospray ionization (ESI-) with MRM transitions for ( 577.98 → 518.97).
Method Performance :
| Parameter | Value |
|---|---|
| Limit of Detection | 0.018 ng/g |
| Recovery Rate | 85–95% |
| Matrix Effects (Fish) | 12–18% suppression |
Industrial-Scale Challenges and Solutions
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 2-perfluorodecyl ethanoic acid in environmental matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., -labeled analogs) to improve accuracy. EPA Method 533 and 537.1 are validated for PFAS analysis in water, while EPA OTM-45 is tailored for air emissions . Solid-phase extraction (SPE) is recommended for sample preparation to reduce matrix interference.
Q. How does 2-perfluorodecyl ethanoic acid behave in aqueous environments, and what factors influence its persistence?
- Methodology : Conduct laboratory-based hydrolysis studies under controlled pH and temperature. Monitor degradation products (e.g., shorter-chain PFAS) via high-resolution mass spectrometry (HRMS). Environmental persistence is influenced by the perfluorinated chain length and functional groups, which resist biotic/abiotic degradation .
Q. What are the primary challenges in detecting 2-perfluorodecyl ethanoic acid in biological samples?
- Methodology : Overcome matrix effects (e.g., lipid interference in serum) using accelerated solvent extraction (ASE) followed by cleanup with activated carbon. Quantify low concentrations (ng/mL range) using LC-MS/MS with isotopic dilution to account for recovery variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in PFAS data caused by structural isomers or branched analogs of 2-perfluorodecyl ethanoic acid?
- Methodology : Employ ion mobility spectrometry (IMS) coupled with HRMS to differentiate isomers based on collision cross-section differences. Use reference standards for isomer-specific quantification and validate results against EPA interlaboratory studies .
Q. What experimental designs are optimal for assessing the toxicokinetics of 2-perfluorodecyl ethanoic acid in mammalian models?
- Methodology : Use radiolabeled -10:2 FDEA in longitudinal studies to track absorption, distribution, metabolism, and excretion (ADME). Apply compartmental modeling to estimate half-life and bioaccumulation factors. Compare results with structurally similar PFAS (e.g., PFOS) to infer mechanistic pathways .
Q. How can researchers evaluate the environmental impact of 2-perfluorodecyl ethanoic acid in complex ecosystems?
- Methodology : Deploy passive samplers (e.g., polyethylene membranes) in water and sediment to measure bioavailable fractions. Combine field data with species sensitivity distribution (SSD) models to predict ecological risk. Validate findings using microcosm experiments simulating real-world exposure scenarios .
Q. What strategies mitigate matrix interference when analyzing 2-perfluorodecyl ethanoic acid in heterogeneous solid waste samples?
- Methodology : Optimize pressurized liquid extraction (PLE) with methanol/water mixtures and integrate cleanup steps (e.g., dispersive SPE with C18 sorbents). Quantify recovery rates using matrix-matched calibration curves and correct for ion suppression/enhancement via post-column infusion .
Methodological Notes
- Data Validation : Cross-validate results with multiple detection techniques (e.g., LC-MS/MS, HRMS) and participate in proficiency testing programs (e.g., EPA’s PFAS Collaborative Trial) to ensure reproducibility .
- Contamination Control : Use PFAS-free materials (e.g., polytetrafluoroethylene (PTFE)-free consumables) during sampling and analysis to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
